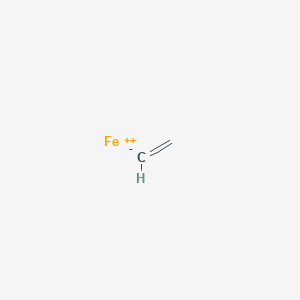
Ethene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene;iron(2+) can be synthesized through the reaction of ethene with iron(2+) salts. One common method involves the reaction of ethene with iron(2+) chloride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the ethene ligand coordinating to the iron(2+) ion to form the desired complex.
Industrial Production Methods
Industrial production of ethene;iron(2+) often involves the use of high-purity ethene gas and iron(2+) salts. The reaction is carried out in large reactors, with careful control of temperature and pressure to ensure optimal yield and purity of the product. The resulting compound is then purified through various techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: The iron(2+) ion can be reduced to iron(0) using reducing agents.
Substitution: The ethene ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other alkenes or phosphines as substituting ligands.
Major Products Formed
Oxidation: The major product is typically an iron(3+) complex.
Reduction: The major product is often an iron(0) complex.
Substitution: The major products are new coordination complexes with different ligands.
Applications De Recherche Scientifique
Ethene;iron(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethene;iron(2+) involves the coordination of the ethene ligand to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the iron(2+) ion with other molecules or ions.
Comparaison Avec Des Composés Similaires
Ethene;iron(2+) can be compared with other similar compounds, such as:
Zeise’s salt: A well-known ethene complex with platinum.
Bis(ethylene)nickel(0): A nickel complex with ethene ligands.
Cyclooctadieneiron(0): An iron complex with cyclooctadiene ligands.
These compounds share similar coordination chemistry but differ in their metal centers and specific reactivity
Propriétés
Numéro CAS |
138605-67-1 |
|---|---|
Formule moléculaire |
C2H3Fe+ |
Poids moléculaire |
82.89 g/mol |
Nom IUPAC |
ethene;iron(2+) |
InChI |
InChI=1S/C2H3.Fe/c1-2;/h1H,2H2;/q-1;+2 |
Clé InChI |
PPTWPTCTEZHOEX-UHFFFAOYSA-N |
SMILES canonique |
C=[CH-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


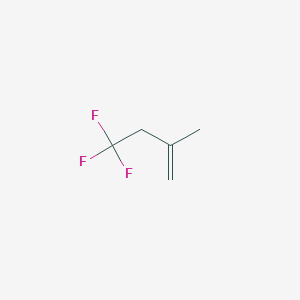
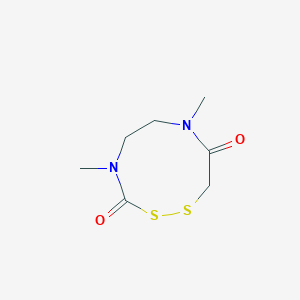
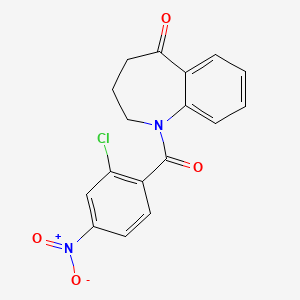
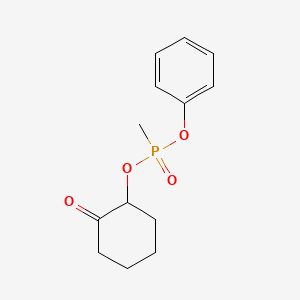
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)
![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)

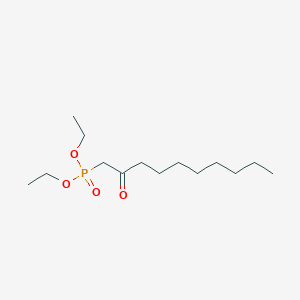

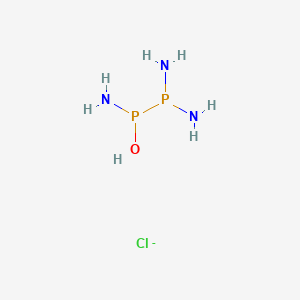
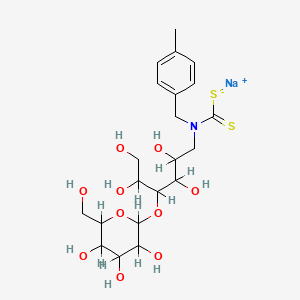
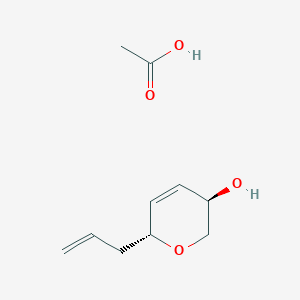
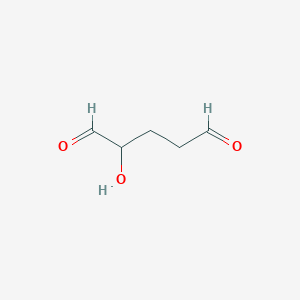
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
